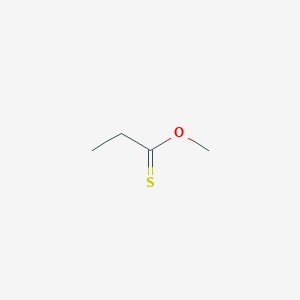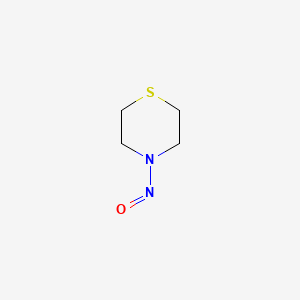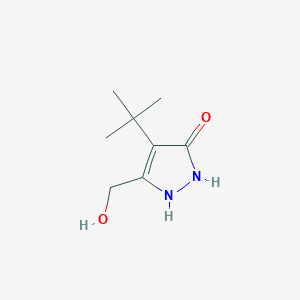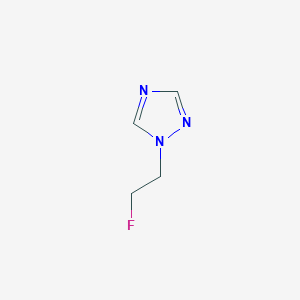![molecular formula C10H10F3N B3050576 2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine CAS No. 2711-57-1](/img/structure/B3050576.png)
2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine
Übersicht
Beschreibung
2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine, also known as TFCA, is a cyclopropane amine that has recently gained attention in scientific research due to its potential applications in the field of medicinal chemistry. TFCA is a small molecule that has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antidepressant effects. In
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
- The synthesis of cyclopropyl amines, a category which includes 2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine, can be achieved through the reaction of enamines with diiodomethane and triethylaluminium, offering high yields and showcasing the advantage of aluminum carbenoids over traditional reagents like diazomethane (Kadikova et al., 2015).
Enantioselective Synthesis
- A method for the highly enantioselective synthesis of trifluoromethyl cyclopropanes, including compounds similar to 2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine, using Ru(ii)-Pheox catalysts has been developed. This process yields high diastereoselectivity and enantioselectivity in the products (Kotozaki et al., 2018).
Sigma Receptor Ligands
- Certain stereo isomeric forms of 2-aryl-2-fluoro-cyclopropan-1-amines, structurally related to 2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine, have been identified as new σ receptor ligands, displaying distinct selectivity for the receptor subtypes (Schinor et al., 2020).
Ring-Opening Synthesis
- Lewis acid-catalyzed ring-opening methods for activated cyclopropanes have been explored. This includes the synthesis of serotonin/norepinephrine reuptake inhibitors from methyl 1-nitrocyclopropanecarboxylates, a process that could be relevant to similar cyclopropane-based amines (Lifchits & Charette, 2008).
Chiroptical Properties
- Studies on poly(phenylacetylene)s bearing cyclodextrin pendants have shown that the interaction with a chiral amine, which could include 2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine, leads to enantioselective gelation and hierarchical super-structured helix formation (Maeda et al., 2011).
Novel Synthesis Pathways
- Iron-mediated synthesis of pyrroles from cyclopropanes has been developed, highlighting a novel approach to synthesize important heterocyclic compounds from cyclopropane derivatives like 2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine (Snieckus & Frota, 2015).
Analytical Chemistry Applications
- 3,5-Bis-(trifluoromethyl)phenyl isothiocyanate, structurally related to the compound , has been used in the derivatization of biogenic amines, demonstrating its utility in LC-MS/MS and 19F NMR analytical applications (Jastrzębska et al., 2018).
Catalysis Research
- The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid, closely related to the compound , has been shown to play a key role in accelerating dehydrative amidation between carboxylic acids and amines, demonstrating its potential in catalysis (Wang et al., 2018).
Eigenschaften
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)7-3-1-2-6(4-7)8-5-9(8)14/h1-4,8-9H,5,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUBEDIWPVVNLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501254245 | |
| Record name | 2-[3-(Trifluoromethyl)phenyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501254245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine | |
CAS RN |
2711-57-1 | |
| Record name | 2-[3-(Trifluoromethyl)phenyl]cyclopropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2711-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(Trifluoromethyl)phenyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501254245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[3-(tert-Butyl)-1-(4-fluorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3050493.png)

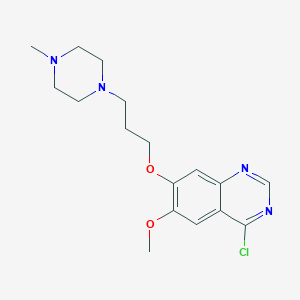

![2-[2-(4-Chlorophenyl)-2-oxoethyl]malononitrile](/img/structure/B3050500.png)

